
Tert-butyl 2-amino-3-methylbutanoate
Overview
Description
Tert-butyl 2-amino-3-methylbutanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound is characterized by the presence of a tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of valine tert-butyl ester with appropriate reagents. For instance, a solution of valine tert-butyl ester in N,N-dimethylformamide (DMF) can be reacted with potassium carbonate and potassium iodide at 100°C overnight. The reaction mixture is then purified by flash chromatography to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst. This method is advantageous due to its high yield and the ability to tolerate various amino acid side chains .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-methylbutanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amino acid derivatives, while oxidation reactions can produce corresponding oxo compounds.
Scientific Research Applications
Tert-butyl 2-amino-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-methylbutanoate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-methylpentanoate
- Tert-butyl 2-(aminomethyl)-3-methylbutanoate
- Tert-butyl 2-aminobenzoate
Uniqueness
Tert-butyl 2-amino-3-methylbutanoate is unique due to its specific structure, which combines a tert-butyl ester group with an amino acid backbone. This combination provides distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group also enhances its steric properties, making it useful in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 2-amino-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBVJBGFJIHJSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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